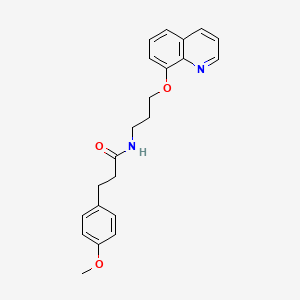
3-(4-methoxyphenyl)-N-(3-(quinolin-8-yloxy)propyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-N-(3-(quinolin-8-yloxy)propyl)propanamide is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-methoxyphenyl)-N-(3-(quinolin-8-yloxy)propyl)propanamide , also known by its CAS number 1206988-50-2, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22N2O3
- Molecular Weight : 374.4 g/mol
- Structure : The compound features a quinoline moiety linked to a propanamide structure, which is known to influence its biological activity.
Antipsychotic Potential
Research indicates that derivatives of similar structural frameworks exhibit antipsychotic properties. For instance, compounds with a triazaspiro structure have shown promise in reducing catalepsy in animal models while maintaining efficacy in behavioral tests predictive of antipsychotic efficacy. This suggests that modifications in the substituents on the phenyl moiety can significantly impact the pharmacological profile of related compounds .
Antiviral Activity
A study on N-Heterocycles demonstrated that compounds with similar structures exhibited antiviral properties. The biological activity was enhanced by specific substitutions on the heterocyclic rings, suggesting that the structural characteristics of this compound could be optimized for improved antiviral efficacy .
Cytotoxicity and Selectivity
Compounds similar to this compound have shown low cytotoxicity while maintaining potent biological activity. For example, certain derivatives were found to inhibit cell proliferation effectively without significant toxicity to normal cells, making them attractive candidates for further development in therapeutic applications .
The mechanisms by which this compound exerts its effects are still under investigation. However, potential pathways include:
- Inhibition of Neurotransmitter Reuptake : Similar compounds have been shown to modulate neurotransmitter levels, which could contribute to their antipsychotic effects.
- Antiviral Mechanisms : Potential interference with viral replication pathways has been suggested based on structural analogs.
Case Study 1: Antipsychotic Profile
In a comparative study involving various phenyl-propanamide derivatives, it was observed that specific modifications led to a marked decrease in cataleptic effects while preserving antipsychotic efficacy. This highlights the importance of structural optimization in developing effective psychotropic medications.
Case Study 2: Antiviral Efficacy
A series of quinoline derivatives were tested against viral strains, revealing that certain substitutions significantly enhanced their inhibitory activity. This underscores the potential for this compound to serve as a lead compound for antiviral drug development.
Data Table: Biological Activity Comparison
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-(3-quinolin-8-yloxypropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-26-19-11-8-17(9-12-19)10-13-21(25)23-15-4-16-27-20-7-2-5-18-6-3-14-24-22(18)20/h2-3,5-9,11-12,14H,4,10,13,15-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGMRAIIXQZBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














